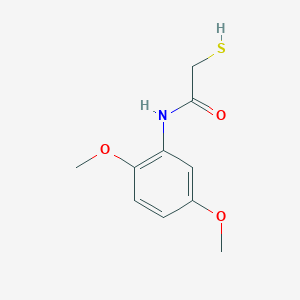

N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-13-7-3-4-9(14-2)8(5-7)11-10(12)6-15/h3-5,15H,6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEXTMWSTYMCQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with thioglycolic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The mercapto group undergoes nucleophilic substitution with electrophilic reagents. A key example involves acylation with chloroacetyl chloride under controlled conditions:

This reaction highlights the thiol's role in forming carbon-sulfur bonds, critical for generating bioactive derivatives .

Oxidation to Disulfides

The -SH group is susceptible to oxidation, forming disulfide bridges under mild oxidative conditions:

| Oxidizing Agent | Conditions | Product | Applications |

|---|---|---|---|

| H₂O₂ (3%) | RT, 2 h, EtOH/H₂O | Bis(N-(2,5-dimethoxyphenyl)acetamide) disulfide | Stabilization of dimeric drug candidates |

Disulfide formation is reversible, enabling redox-responsive drug delivery systems.

Azidation and Staudinger Reactions

The acetamide backbone facilitates azide incorporation , a precursor for click chemistry:

| Reaction | Conditions | Product | Yield | Key Data |

|---|---|---|---|---|

| NaN₃ substitution | Reflux, acetone, 5 h | 2-Azido-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide | 91% | M.p. 104–106°C; ¹H NMR: δ 4.0 (2H, s), 7.4 (1H, s) |

Subsequent Staudinger reduction with SnCl₂ converts azides to amines, enabling peptide coupling .

Reductive Transformations

Selective reduction of carbonyl groups and azides is achievable:

| Reduction Target | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Azide to amine | SnCl₂·2H₂O | HCl, RT, 3 h | 2-Amino-N-[2-(2,5-dimethoxyphenyl)acetamide | 78% |

| Ketone to alcohol | NaBH₄ | MeOH, 0°C, 1 h | Hydroxyethyl-acetamide derivative | 82% |

These steps are pivotal in synthesizing pharmacologically active amines .

Alkylation at the Acetamide Nitrogen

The acetamide NH undergoes alkylation with alkyl halides:

| Alkylating Agent | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF | RT, 12 h | N-Methyl-2-mercaptoacetamide derivative | 67% |

Alkylation modulates electronic properties, improving metabolic stability.

Scientific Research Applications

Biological Activities

Research indicates that N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide exhibits various biological activities, particularly:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.

- Cytotoxic Effects : Preliminary studies suggest cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Properties : It may possess moderate antimicrobial activity, making it relevant for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

- Anticancer Activity :

- Mechanism of Action :

-

Synthetic Versatility :

- This compound has been utilized as a building block in synthesizing other biologically active compounds, showcasing its importance in organic synthesis and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through modulation of signaling pathways and alteration of cellular processes. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :

- Key Features : Contains a 3,4-dimethoxyphenethyl group linked to a benzamide.

- Comparison : The 3,4-dimethoxy substitution on the phenyl ring enhances electron-donating effects compared to the 2,5-substitution in the target compound. This difference may influence solubility and interactions with aromatic-binding biological targets (e.g., receptors or enzymes) .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide: Key Features: Shares the 2,5-dimethoxyphenyl group but incorporates a benzothiazole ring with a trifluoromethyl (-CF₃) substituent. Comparison: The electron-withdrawing -CF₃ group and benzothiazole moiety likely increase metabolic stability and alter binding affinity compared to the thiol-containing target compound. Benzothiazoles are known for antimicrobial and antitumor activities, suggesting divergent pharmacological applications .

Functional Group Variations

- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Key Features: Features a dichlorophenyl group and a dihydro-pyrazolyl ring. The pyrazolyl ring introduces hydrogen-bonding capabilities, which may improve target engagement compared to the thiol group in the target compound .

Pesticide Chloroacetamides (e.g., Alachlor) :

Comparative Data Table

Research Findings and Implications

- Reactivity : The thiol group in this compound may enable disulfide bond formation or metal coordination, distinguishing it from chloro- or benzamide derivatives .

- Pharmacological Potential: Structural analogs with dichlorophenyl or benzothiazole groups show antimicrobial activity, suggesting that the target compound’s thiol moiety could be optimized for similar applications .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Target Receptors

this compound is structurally similar to compounds known to interact with serotonin receptors, particularly the 5-HT2A receptor. These compounds typically act as agonists at their target receptors, leading to various physiological effects such as alterations in mood and perception.

Biochemical Pathways

Activation of the 5-HT2A receptor is associated with the release of neurotransmitters like dopamine and glutamate, which play crucial roles in mood regulation and cognitive processes. This interaction suggests that this compound may influence neurological functions.

Pharmacological Properties

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These findings highlight its potential as a candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound also displays antioxidant properties, which are essential for neutralizing free radicals in biological systems. This activity can contribute to reducing oxidative stress and preventing cellular damage.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the anticancer potential of this compound. In vitro studies on various cancer cell lines have demonstrated significant cytotoxic effects:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 | 6.26 ± 0.33 | High antitumor activity |

| NCI-H358 | 6.48 ± 0.11 | High antitumor activity |

| HCC827 | 20.46 ± 8.63 | Moderate activity |

These results indicate that the compound may be a promising candidate for further development in cancer therapy .

Case Studies

Recent studies have explored the structure-activity relationship (SAR) of similar mercaptoacetamide derivatives. For instance, modifications in the phenyl ring and the mercapto group have been shown to enhance biological activity against specific cancer cell lines. In one study, derivatives with varied substitutions on the aromatic ring exhibited different levels of cytotoxicity and selectivity towards cancer cells compared to normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide?

- Methodological Answer : The synthesis typically involves coupling 2-mercaptoacetic acid with 2,5-dimethoxyaniline. A two-step approach is common:

Activation : Use carbodiimide coupling agents (e.g., EDC or DCC) to activate the carboxylic acid group of 2-mercaptoacetic acid.

Amidation : React the activated intermediate with 2,5-dimethoxyaniline under inert conditions (N₂ atmosphere) to prevent oxidation of the thiol group.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended.

- Key Considerations : Thiol instability necessitates antioxidants (e.g., BHT) or inert atmospheres during reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the acetamide backbone (δ ~2.0 ppm for CH₂S, δ ~8.0 ppm for aromatic protons) and methoxy groups (δ ~3.8 ppm).

- IR : Peaks at ~3250 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O), and ~2550 cm⁻¹ (S-H) validate functional groups.

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 242.08 for C₁₀H₁₃NO₃S) confirms molecular weight.

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) resolves crystal packing and hydrogen-bonding networks .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Store at -20°C under nitrogen or argon to prevent thiol oxidation.

- Solubility : Soluble in DMSO, DMF, and ethanol; avoid aqueous solutions at neutral/alkaline pH to minimize disulfide formation.

- Handling : Use reducing agents (e.g., TCEP) in buffers for biological assays .

Advanced Research Questions

Q. How can researchers mitigate oxidation of the thiol group during synthesis and purification?

- Methodological Answer :

- Inert Conditions : Conduct reactions under nitrogen/argon with degassed solvents.

- Protection Strategies : Temporarily protect the thiol as a disulfide (e.g., using Ellman’s reagent) and reduce post-synthesis with DTT or TCEP.

- Chromatography : Use antioxidants (e.g., 0.1% ascorbic acid) in mobile phases during HPLC purification.

- Validation : Monitor oxidation via LC-MS or Ellman’s assay for free thiol quantification .

Q. What strategies resolve contradictory crystallographic data when determining the compound’s structure?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation for small-molecule crystals.

- Refinement : Employ SHELXL’s TWIN and BASF commands to model twinning or disorder.

- Validation Tools : Check R-factors, ADDSYM (for missed symmetry), and Hirshfeld surfaces to identify weak interactions.

- Example : If NMR suggests planar geometry but crystallography shows torsion, analyze temperature factors for flexibility .

Q. How does the electronic environment of the dimethoxyphenyl ring influence the reactivity of the mercaptoacetamide moiety?

- Methodological Answer :

- Electron Donation : The 2,5-dimethoxy groups activate the phenyl ring via electron donation, enhancing nucleophilicity at the acetamide’s sulfur.

- Reactivity Studies :

- Electrophilic Substitution : React with alkyl halides (e.g., methyl iodide) to form thioethers.

- Oxidation : Controlled H₂O₂ treatment yields sulfinic/sulfonic acids; monitor via IR (~1050 cm⁻¹ for S=O).

- DFT Calculations : Use Gaussian09 to map frontier molecular orbitals (HOMO-LUMO) and predict sites for electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.